molecular formula C22H40N2O4S2 B1455203 Di-tert-butyl 4,4'-(disulfanediylbis(methylene))bis(piperidine-1-carboxylate) CAS No. 1417793-96-4

Di-tert-butyl 4,4'-(disulfanediylbis(methylene))bis(piperidine-1-carboxylate)

Cat. No.: B1455203
CAS No.: 1417793-96-4
M. Wt: 460.7 g/mol
InChI Key: WSIQTNLAPOTUKC-UHFFFAOYSA-N
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Description

Di-tert-butyl 4,4'-(disulfanediylbis(methylene))bis(piperidine-1-carboxylate) is a symmetric bis-piperidine derivative featuring a central disulfide (–S–S–) bridge connecting two methylene groups, each attached to a tert-butyl carbamate-protected piperidine ring. The disulfide moiety imparts unique redox-responsive properties, making the compound of interest in drug delivery, polymer chemistry, and antimicrobial applications .

Properties

IUPAC Name

tert-butyl 4-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyldisulfanyl]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40N2O4S2/c1-21(2,3)27-19(25)23-11-7-17(8-12-23)15-29-30-16-18-9-13-24(14-10-18)20(26)28-22(4,5)6/h17-18H,7-16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIQTNLAPOTUKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CSSCC2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417793-96-4
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417793-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Comparison with Similar Compounds

Structural Variations in Linker Groups

Disulfanediyl vs. Pyrimidine-oxy Linkers
  • Di-tert-butyl 4,4'-((pyrimidine-4,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) (CAS: 1353956-51-0) Linker: Pyrimidine ring with ether (–O–) bridges. Molecular Weight: 506.63 g/mol . Unlike the disulfide, this linker is redox-inert, making it suitable for stable anion exchange membranes (e.g., in fuel cells) .
  • Target Compound (Disulfanediyl)

    • Linker : Flexible –S–S– bridge.
    • Implications : The disulfide bond is cleavable under reducing conditions (e.g., in biological systems), enabling applications in stimuli-responsive drug delivery or dynamic covalent chemistry .
Disulfanediyl vs. Fluorene-based Linkers
  • Di-tert-butyl 4,4'-((2,7-dichloro-9H-fluorene-9,9-diyl)bis(methylene))bis(piperidine-1-carboxylate) (Monomer 4b) Linker: Fluorene core with dichloro substitution. Applications: Used in poly(arylene piperidinium) terpolymers for anion exchange membranes. The fluorene linker increases hydrophobicity and mechanical strength, critical for water electrolysis . Comparison: The disulfide linker in the target compound would reduce hydrophobicity but introduce dynamic bond-breaking capabilities absent in fluorene-based systems.

Substituent Position and Steric Effects

  • Di-tert-butyl 3,3'-((pyrimidine-4,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) (CAS: 1353972-84-5)
    • Substituent Position : Piperidine rings attached at the 3,3'-positions.
    • Impact : Steric hindrance at the 3,3'-positions may restrict rotational freedom compared to the 4,4'-positioned target compound, affecting molecular packing and solubility .

Stability and Reactivity

  • Disulfide vs. Ether Linkers :
    • Disulfide bonds are prone to reduction (e.g., by glutathione in vivo), limiting their utility in oxidizing environments but enabling targeted release in reducing microenvironments .
    • Ether-linked analogs (e.g., pyrimidine-oxy) exhibit superior hydrolytic and oxidative stability, making them preferable for long-term applications like ion-conducting membranes .

Preparation Methods

Formation of Boc-Protected Piperidine Precursors

The initial step involves synthesizing tert-butyl 4-halopiperidine-1-carboxylate derivatives, commonly tert-butyl 4-iodopiperidine-1-carboxylate. This is achieved by protecting piperidine nitrogen with a Boc group through reaction with di-tert-butyl dicarbonate under basic conditions, followed by halogenation at the 4-position via electrophilic substitution or radical halogenation.

Reaction Conditions and Optimization

  • Solvents: Common organic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile are employed depending on the step.
  • Temperature: Reactions are typically conducted between ambient temperature (25°C) and moderate heating (up to 85°C) to optimize yields while minimizing side reactions.
  • Bases: Tertiary amines like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), and 4-dimethylaminopyridine (DMAP) are used to facilitate esterification and coupling steps.
  • Oxidants: For disulfide bond formation, mild oxidants are preferred to avoid overoxidation, maintaining the integrity of the piperidine and Boc groups.

Experimental Data and Reaction Optimization

Base Effect on Coupling Reactions

A study optimizing base choice for related piperidine coupling reactions showed the following yields (Table 1):

Entry Base Yield (%)
1 MTBD 38
2 Et3N 15
3 DIPEA 18
4 DBU Trace
5 TMG 47
6 Cs2CO3 Trace
7 K3PO4 18
8 BTMG 15
9 DBACO 15

This data suggests that bases like TMG and MTBD provide better yields for coupling steps relevant to the synthesis of piperidine derivatives.

Solvent Effect on Reaction Yield

The solvent choice also significantly impacts reaction efficiency (Table 2):

Entry Solvent Yield (%)
1 THF 72
2 DMF 54
3 DME 42
4 DMSO 27

THF was the preferred solvent, giving the highest yield in coupling reactions involving piperidine carboxylates.

Representative Synthetic Procedure (Summary)

  • Boc Protection: Piperidine is reacted with di-tert-butyl dicarbonate in the presence of a tertiary amine base (e.g., DIPEA) in an organic solvent like THF or DCM at room temperature to afford tert-butyl piperidine-1-carboxylate.

  • Halogenation: The 4-position of the Boc-protected piperidine is selectively halogenated (e.g., iodination) under controlled conditions.

  • Thiomethylation: The 4-halopiperidine derivative is converted to a thiomethyl intermediate by nucleophilic substitution with a thiol reagent.

  • Disulfide Formation: Oxidative coupling of two thiomethylated piperidine units is performed under mild oxidizing conditions to form the disulfide bridge, yielding Di-tert-butyl 4,4'-(disulfanediylbis(methylene))bis(piperidine-1-carboxylate).

Summary Table of Key Parameters

Step Reagents/Conditions Solvent(s) Temperature Notes
Boc Protection Di-tert-butyl dicarbonate, DIPEA THF, DCM 25°C Mild base, room temp
Halogenation Iodine or halogen source THF, Acetonitrile 25–60°C Selective 4-position halogen
Thiomethylation Thiol nucleophile THF, DMF 25–60°C Nucleophilic substitution
Disulfide Coupling Mild oxidant (e.g., I2, air) THF, DCM 25°C Oxidative disulfide formation

Q & A

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to identify tert-butyl (δ ~1.4 ppm), piperidine protons (δ ~3.4–4.0 ppm), and disulfide-linked methylene groups (δ ~3.2 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
  • X-ray crystallography : For unambiguous confirmation, grow single crystals in ethyl acetate/hexane and refine using SHELXL .

Advanced Research Questions

Q. How can computational modeling predict the redox-responsive behavior of this compound in polymer matrices?

  • Use density functional theory (DFT) to calculate disulfide bond dissociation energies and simulate interactions with reducing agents. Molecular dynamics (MD) can model polymer chain dynamics in hydrated environments, predicting swelling/contraction behaviors in anion exchange membranes . Pair simulations with experimental data (e.g., cyclic voltammetry) to validate redox-switching mechanisms.

Q. What strategies mitigate crystallographic data discrepancies when resolving the compound’s structure?

  • Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) data to reduce thermal motion artifacts .
  • Refinement : Apply twin refinement in SHELXL for crystals with pseudo-merohedral twinning. Constrain tert-butyl group disorder using ISOR and DELU commands .
  • Validation : Cross-check with Hirshfeld surface analysis to ensure intermolecular interactions (e.g., C–H···O) are accurately modeled .

Q. How does the disulfide bridge influence the compound’s performance in anion exchange membranes (AEMs)?

  • The disulfide bond enables redox-tunable ion conductivity. Under oxidizing conditions, the bridge stabilizes membrane morphology, while reduction cleaves the bond, increasing water uptake and hydroxide ion mobility. Compare AEM performance via:
  • Ion conductivity : Electrochemical impedance spectroscopy (EIS) under O₂/N₂ atmospheres .
  • Mechanical stability : Tensile testing before/after redox cycling .
  • Durability : Accelerated stress tests (e.g., Fenton’s reagent exposure) to simulate fuel cell conditions .

Q. What role does this compound play in synthesizing bioactive bis-Schiff base derivatives?

  • The disulfide-linked methylene groups serve as spacers for conjugating thiadiazole or azo moieties. For example, react the compound with aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under reflux to form bis-Schiff bases. Assess antimicrobial activity via MIC assays against Gram-positive/negative strains .

Methodological Notes

  • Synthetic Optimization : For scale-up, replace Na₂S with Li₂S to improve reaction yields (reported 15–20% increase) .
  • Crystallization Tips : Add 5% tert-butanol to hexane/ethyl acetate mixtures to enhance crystal nucleation .
  • Analytical Pitfalls : Avoid prolonged LCMS exposure to acidic mobile phases, which can hydrolyze tert-butyl carbamates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Di-tert-butyl 4,4'-(disulfanediylbis(methylene))bis(piperidine-1-carboxylate)
Reactant of Route 2
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Di-tert-butyl 4,4'-(disulfanediylbis(methylene))bis(piperidine-1-carboxylate)

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